3-(Tert-butoxy)-4-(methylsulfanyl)phenol

Description

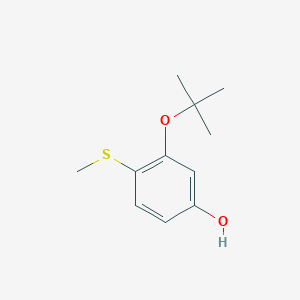

3-(Tert-butoxy)-4-(methylsulfanyl)phenol is a phenolic derivative characterized by a tert-butoxy (-O-C(CH₃)₃) group at the 3-position and a methylsulfanyl (-S-CH₃) group at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₆O₂S, with a molecular weight of 212.31 g/mol (calculated).

Properties

Molecular Formula |

C11H16O2S |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylphenol |

InChI |

InChI=1S/C11H16O2S/c1-11(2,3)13-9-7-8(12)5-6-10(9)14-4/h5-7,12H,1-4H3 |

InChI Key |

ATRQYFYIWHRBGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)O)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-4-(methylsulfanyl)phenol typically involves the introduction of the tert-butoxy and methylsulfanyl groups onto a phenol ring. One common method is the alkylation of 4-hydroxythiophenol with tert-butyl bromide under basic conditions to introduce the tert-butoxy group. This is followed by the methylation of the thiol group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-4-(methylsulfanyl)phenol can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents like lithium aluminum hydride.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-4-(methylsulfanyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and as a probe for studying biological pathways involving phenolic compounds.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-(tert-butoxy)-4-(methylsulfanyl)phenol exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary but often include enzymes that interact with phenolic compounds.

Comparison with Similar Compounds

3-Methyl-4-(methylsulfanyl)phenol

- Molecular Formula : C₈H₁₀OS

- Molecular Weight : 154.23 g/mol

- Substituents : Methyl (-CH₃) at position 3, methylsulfanyl (-S-CH₃) at position 4.

- Key Differences : Lacks the tert-butoxy group, resulting in reduced steric hindrance and hydrophobicity compared to the target compound. Its smaller size may enhance solubility in polar solvents.

4-Tert-butyl-2-(methylsulfanyl)phenol (CAS 64096-97-5)

- Molecular Formula : C₁₁H₁₆OS

- Molecular Weight : 196.31 g/mol

- Substituents : Tert-butyl (-C(CH₃)₃) at position 4, methylsulfanyl (-S-CH₃) at position 2.

- Key Differences : A structural isomer with substituent positions reversed. The tert-butyl group (alkyl) at position 4 provides stronger electron donation compared to the tert-butoxy group (ether) in the target compound. This difference may influence acidity (pKa) and solubility .

4-(3-(tert-Butoxy)-2-hydroxypropyl)-2-methoxyphenol

- Molecular Formula : C₁₅H₂₄O₄

- Molecular Weight : 268.35 g/mol

- Substituents : A complex substituent (tert-butoxy and hydroxypropyl) at position 4, methoxy (-OCH₃) at position 2.

- Key Differences: Features a branched alkyl chain instead of direct substitution on the aromatic ring.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Phenolic Derivatives

Research Findings and Implications

Electronic Effects: The tert-butoxy group in the target compound donates electrons via resonance (ether oxygen), while the methylsulfanyl group donates via sulfur’s lone pairs. In contrast, the tert-butyl group in 4-tert-butyl-2-(methylsulfanyl)phenol (C₁₁H₁₆OS) donates electrons purely inductively, resulting in weaker resonance stabilization .

Steric and Solubility Considerations: The bulky tert-butoxy group in the target compound introduces significant steric hindrance, which may impede reactions at the phenolic -OH group (e.g., esterification). Compared to 3-methyl-4-(methylsulfanyl)phenol (C₈H₁₀OS), the target compound’s higher molecular weight and hydrophobicity suggest lower aqueous solubility, favoring organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.